![molecular formula C17H18N2O6 B12058222 [13C8]-Nifedipine CAS No. 1173023-46-5](/img/structure/B12058222.png)
[13C8]-Nifedipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nifedipine-13C8 is a labeled form of nifedipine, a potent calcium channel blocker widely used in the treatment of cardiovascular diseases such as hypertension and angina . The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in pharmacokinetic studies and drug metabolism research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nifedipine-13C8 can be synthesized through the Hantzsch dihydropyridine synthesis method, which involves the condensation of an aldehyde, a β-keto ester, and ammonia . The reaction conditions typically include heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The incorporation of carbon-13 isotopes is achieved by using carbon-13 labeled precursors in the synthesis process .
Industrial Production Methods
Industrial production of nifedipine-13C8 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the isotopically labeled materials and ensure the purity and consistency of the final product . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the isotopic labeling and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Nifedipine-13C8 undergoes various chemical reactions, including:
Oxidation: Nifedipine-13C8 can be oxidized to form nitrosophenylpyridine derivatives.
Reduction: The nitro group in nifedipine-13C8 can be reduced to an amino group under appropriate conditions.
Substitution: Nifedipine-13C8 can undergo nucleophilic substitution reactions, particularly at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products
Aplicaciones Científicas De Investigación
Nifedipine-13C8 is extensively used in scientific research, including:
Pharmacokinetic Studies: The carbon-13 labeling allows for precise tracking of the compound’s metabolism and distribution in the body.
Drug Metabolism Research: It helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Nifedipine-13C8 is used to study calcium channel function and its role in various physiological processes.
Medical Research: It aids in the development of new therapeutic agents targeting calcium channels.
Industrial Applications: The compound is used in the development and testing of new drug formulations.
Mecanismo De Acción
Nifedipine-13C8 exerts its effects by inhibiting voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells . This inhibition prevents the entry of calcium ions into the cells during depolarization, leading to relaxation of vascular smooth muscle and coronary vasodilation . As a result, it reduces peripheral arterial resistance and lowers blood pressure . The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium ion regulation .
Comparación Con Compuestos Similares
Similar Compounds
Nicardipine: Another dihydropyridine calcium channel blocker with similar pharmacological properties.
Amlodipine: A third-generation dihydropyridine with a longer duration of action.
Nisoldipine: Similar to nifedipine but with different pharmacokinetic properties.
Uniqueness
Nifedipine-13C8 is unique due to its carbon-13 labeling, which allows for detailed pharmacokinetic and metabolic studies . This isotopic labeling provides a significant advantage in research applications, enabling precise tracking and analysis of the compound’s behavior in biological systems .
Propiedades
Número CAS |
1173023-46-5 |
|---|---|
Fórmula molecular |
C17H18N2O6 |
Peso molecular |
354.28 g/mol |
Nombre IUPAC |
dimethyl 2,6-di((113C)methyl)-4-(2-nitrophenyl)-(2,3,5,6-13C4)1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3/i1+1,2+1,9+1,10+1,13+1,14+1,16+1,17+1 |
Clave InChI |
HYIMSNHJOBLJNT-UERCFELYSA-N |
SMILES isomérico |
CO[13C](=O)[13C]1=[13C](N[13C](=[13C](C1C2=CC=CC=C2[N+](=O)[O-])[13C](=O)OC)[13CH3])[13CH3] |
SMILES canónico |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


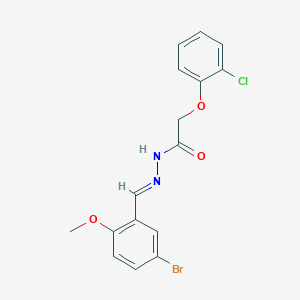
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

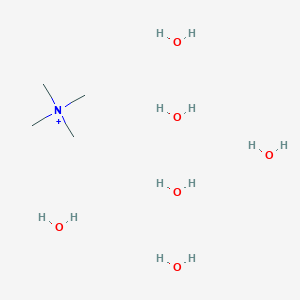
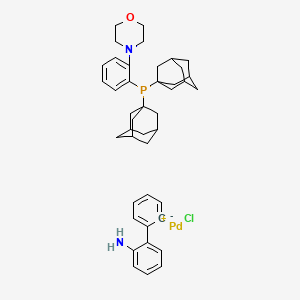
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)

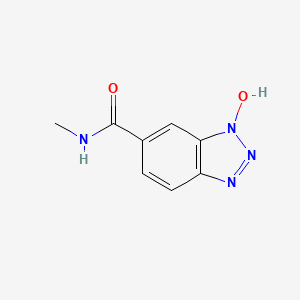
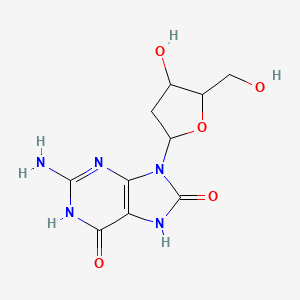
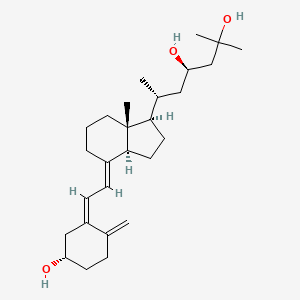


![N'-[(E)-(2,4-dichlorophenyl)methylidene]-3-(4,5-diphenyl-1H-imidazol-1-yl)propanehydrazide](/img/structure/B12058221.png)
